4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))
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Overview
Description
The compound “4’,4’‘’,4’‘’‘’-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-carboxylic acid))” is a type of triazine, which is a class of nitrogen-containing heterocycles . The triazine structure is known for its versatility and has been used in various fields .
Molecular Structure Analysis
The molecular structure of this compound is based on a triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. This core is substituted with three biphenyl-4-carboxylic acid groups .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. Its density is predicted to be 1.246±0.06 g/cm3 . Unfortunately, other physical and chemical properties like solubility, stability, and reactivity aren’t available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Dendrimeric Melamine Cored Complexes : This compound has been used in the synthesis and characterization of dendrimeric melamine-cored complexes. These complexes show interesting magnetic behaviors due to their structure involving low-spin distorted octahedral Fe(III) and Cr(III) bridged by carboxylic acids (Uysal & Koç, 2010).
Trinuclear Fe(III) Complexes : It also plays a role in the formation of trinuclear Fe(III) complexes with Schiff bases. These complexes are characterized as high-spin distorted octahedral FeIII bridged by carboxylic acids (Koç & Ucan, 2007).
Luminescent Properties
Luminescent Covalent-Organic Polymers : This compound is crucial in the synthesis of luminescent covalent-organic polymers, which are highly sensitive and responsive to nitroaromatic explosives and small organic molecules (Xiang & Cao, 2012).
Lanthanide-Based Metal-Organic Frameworks : It's used in the creation of lanthanide-based metal-organic frameworks, which demonstrate bright photoluminescence and unique water chain structures (Han et al., 2019).
Chemical Sensing and Catalysis
Detection of Explosives : The related triazine derivatives have been synthesized and utilized in organic electrophosphorescent diodes, showing high efficiency in electroluminescence, which could have applications in chemical sensing (Inomata et al., 2004).
Oxidation Reactions : It has been used as a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions, demonstrating its potential in organic synthesis (Thorat et al., 2013).
Structural Analysis
Supramolecular Architectures : The compound contributes to the construction of various supramolecular architectures, such as coordination polymers with different metal ions, showing diverse structural and magnetic properties (Majumder et al., 2006).
Epoxy Resin Synthesis : It is integral in the synthesis and characterization of novel epoxy resins, which have applications in high-performance materials (Ghumara et al., 2013).
Environmental and Energy Applications
- Metal-Organic Frameworks for Oxygen Reduction : The related triazine compounds have been used to create metal-organic frameworks that act as efficient electrocatalysts for oxygen reduction reactions, indicating potential applications in energy conversion (Yang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-[4,6-bis[4-(4-carboxyphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3O6/c46-40(47)34-19-7-28(8-20-34)25-1-13-31(14-2-25)37-43-38(32-15-3-26(4-16-32)29-9-21-35(22-10-29)41(48)49)45-39(44-37)33-17-5-27(6-18-33)30-11-23-36(24-12-30)42(50)51/h1-24H,(H,46,47)(H,48,49)(H,50,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKARIXPDNMKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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